molecular formula C17H28BrNO B14415075 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide CAS No. 81185-38-8

7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Cat. No.: B14415075
CAS No.: 81185-38-8
M. Wt: 342.3 g/mol
InChI Key: RIXXAMWXXPLCHE-UHFFFAOYSA-N
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Description

7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a complex organic compound with a unique structure that includes a butyl(propyl)amino group attached to a tetrahydronaphthalenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps. One common approach is to start with the naphthalene ring and introduce the butyl(propyl)amino group through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution and ensure the correct positioning of the functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydronaphthalenol derivatives with different substituents on the naphthalene ring. Examples include:

  • 7-[Methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
  • 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

Uniqueness

The uniqueness of 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81185-38-8

Molecular Formula

C17H28BrNO

Molecular Weight

342.3 g/mol

IUPAC Name

7-[butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C17H27NO.BrH/c1-3-5-12-18(11-4-2)15-10-9-14-7-6-8-17(19)16(14)13-15;/h6-8,15,19H,3-5,9-13H2,1-2H3;1H

InChI Key

RIXXAMWXXPLCHE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Origin of Product

United States

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